molecular formula C7H4BrClN2 B1444050 4-Bromo-2-chloro-1H-benzo[d]imidazole CAS No. 1248548-54-0

4-Bromo-2-chloro-1H-benzo[d]imidazole

Cat. No.: B1444050
CAS No.: 1248548-54-0
M. Wt: 231.48 g/mol
InChI Key: SFLGDRWZKXLGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chloro-1H-benzo[d]imidazole ( 1248548-54-0) is a halogenated heterocyclic compound with the molecular formula C7H4BrClN2 and a molecular weight of 231.48 g/mol . This benzimidazole derivative is supplied as a solid and requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere (nitrogen or argon) at 2-8°C . As a member of the benzimidazole chemical family, this compound serves as a versatile building block in medicinal chemistry and drug discovery research. Benzimidazole derivatives are recognized as important pharmacophores and are known to exhibit a wide spectrum of biological activities, including antibacterial and antifungal properties . Specific 1H-benzo[d]imidazole derivatives have demonstrated significant activity against challenging pathogens such as Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and Candida albicans in research settings . The bromo and chloro substituents on the core benzimidazole scaffold enhance its reactivity, making it a valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions to create diverse libraries of compounds for biological screening . Researchers utilize this compound in the exploration of novel therapeutic agents. Its potential mechanisms of action, inferred from studies on similar benzimidazole structures, may involve interaction with key biological targets such as bacterial enzymes (e.g., (p)ppGpp synthetases/hydrolases and FtsZ proteins) and kinases . Handling should be conducted with care. The safety information indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-2-chloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLGDRWZKXLGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248548-54-0
Record name 4-Bromo-2-chloro-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biochemical Analysis

Biochemical Properties

4-Bromo-2-chloro-1H-benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzimidazole derivatives, including 4-Bromo-2-chloro-1H-benzimidazole, have been shown to inhibit casein kinases, which are involved in numerous cellular processes . The interaction between 4-Bromo-2-chloro-1H-benzimidazole and these enzymes is primarily through binding to the active site, thereby inhibiting their function.

Cellular Effects

The effects of 4-Bromo-2-chloro-1H-benzimidazole on cells are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which play a crucial role in cell signaling pathways . Additionally, 4-Bromo-2-chloro-1H-benzimidazole can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 4-Bromo-2-chloro-1H-benzimidazole exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access . This inhibition can lead to downstream effects on cellular processes, including changes in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2-chloro-1H-benzimidazole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Bromo-2-chloro-1H-benzimidazole remains stable under ambient conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and alterations in cellular processes.

Dosage Effects in Animal Models

The effects of 4-Bromo-2-chloro-1H-benzimidazole vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, 4-Bromo-2-chloro-1H-benzimidazole can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

4-Bromo-2-chloro-1H-benzimidazole is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in nucleotide synthesis, leading to reduced levels of nucleotides and altered cellular metabolism . These interactions underscore the compound’s potential as a therapeutic agent targeting specific metabolic pathways.

Transport and Distribution

Within cells and tissues, 4-Bromo-2-chloro-1H-benzimidazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, the compound can bind to plasma proteins, facilitating its transport through the bloodstream and distribution to target tissues . This transport mechanism is crucial for the compound’s therapeutic efficacy and bioavailability.

Subcellular Localization

The subcellular localization of 4-Bromo-2-chloro-1H-benzimidazole is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-Bromo-2-chloro-1H-benzimidazole can localize to the nucleus, where it interacts with transcription factors and influences gene expression . This localization is critical for the compound’s role in modulating cellular processes.

Biological Activity

4-Bromo-2-chloro-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the compound's mechanisms of action, case studies, and relevant research findings.

Overview of Biological Activities

Benzimidazole derivatives, including this compound, are known for their pharmacological potential. The biological activities associated with this compound can be categorized as follows:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
  • Anticancer Activity : Induces apoptosis in cancer cells and inhibits cell proliferation.
  • Antiviral Activity : Demonstrates effectiveness against various viral strains.

The presence of halogen substituents (bromine and chlorine) enhances the reactivity and bioactivity of this compound compared to other derivatives .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of critical enzymes involved in microbial metabolism and cancer cell proliferation.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, promoting apoptosis through the upregulation of pro-apoptotic factors such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Antiviral Activity

A study highlighted the effectiveness of benzimidazole derivatives, including this compound, against respiratory syncytial virus (RSV). This study indicated potential applications in antiviral therapy, showcasing the compound's ability to inhibit viral replication .

Cytotoxicity Evaluation

Research assessing the cytotoxic effects on various cancer cell lines revealed that this compound significantly inhibited cell viability. The mechanisms involved included apoptosis induction and disruption of the cell cycle. The compound exhibited IC50 values ranging from 7.82 to 21.48 μM against different cancer types .

Antimicrobial Properties

Recent studies have demonstrated that this compound possesses notable antimicrobial activity. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1:

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans50

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. The following table summarizes the IC50 values against various cancer cell lines:

Cancer Cell LineIC50 (μM)MechanismReference
HepG2 (Liver)7.82Induction of apoptosis
MDA-MB-468 (Breast)15.0Cell cycle arrest
K562 (Leukemia)21.48Inhibition of proliferation

Scientific Research Applications

4-Bromo-2-chloro-1H-benzo[d]imidazole is a heterocyclic compound with a benzimidazole core that has applications in medicinal chemistry, material science, and biological studies. Imidazole derivatives have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Medicinal Chemistry

This compound can be employed as a building block in the synthesis of pharmaceutical agents. Its derivatives have been explored for potential therapeutic effects, particularly in developing drugs targeting various diseases.

Antimicrobial Efficacy Research has shown that benzimidazole derivatives, including this compound, exhibit antibacterial activity. Substituents on the imidazole ring can significantly influence biological activity, and modifications that enhance electron-donating or withdrawing properties have been shown to improve antimicrobial effectiveness.

Antiviral Activity Against SARS-CoV A study on non-covalent inhibitors of SARS-CoV proteases revealed that compounds structurally related to this compound demonstrated sub-micromolar inhibition against viral enzymes, suggesting its potential as a lead for antiviral drug development.

Material Science

The unique structure of this compound makes it a candidate for developing new materials with specific properties. Its ability to participate in various chemical reactions allows for the creation of novel materials tailored for specific applications.

Biological Studies

This compound can be used to investigate the interactions of imidazole derivatives with biological targets, providing insights into their mechanisms of action. Understanding these interactions is vital for designing more effective therapeutic agents.

Pharmaceutical Development

This compound serves as a potential lead compound for pharmaceutical development.

Research indicates that compounds within the benzimidazole class exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity Studies have shown that imidazole derivatives can possess significant antibacterial and antifungal properties. Related compounds have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.
  • Antiviral Potential The structural features of this compound suggest potential activity against viral pathogens. Compounds with similar structures have been evaluated for their efficacy against SARS-CoV-2, showing promising results in inhibiting viral replication.
Compound NameMIC (µg/mL)Activity Type
This compoundTBDAntimicrobial
ML3000.8Antiviral
Compound 2 (related structure)0.125Antimicrobial
SubstituentEffect on Activity
BromineIncreases binding affinity
ChlorineModulates electronic properties
CyclopropylEnhances steric effects impacting reactivity

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-Bromo-4-chloro-1H-benzo[d]imidazole
  • Molecular Formula : C₇H₄BrClN₂ (identical to the title compound, but substituent positions differ).
  • Key Differences : The bromine and chlorine substituents are swapped (positions 2 and 4). This positional isomerism can significantly alter electronic properties and reactivity.
  • Applications : Positional isomers often exhibit distinct biological activities due to differences in steric and electronic interactions with target proteins .
4-Bromo-2-phenyl-1H-benzo[d]imidazole
  • Molecular Formula : C₁₃H₉BrN₂; Molecular Weight : 273.13 g/mol .
  • Key Differences : Replacement of chlorine with a phenyl group at position 2.
  • Impact: Solubility: The phenyl group increases hydrophobicity, reducing aqueous solubility. Melting Point: Derivatives with aromatic substituents (e.g., phenyl) often exhibit higher melting points (e.g., 262–266°C for Sb23 in ) compared to simpler halogenated analogs. Pharmacological Potential: Aryl groups enhance binding to hydrophobic enzyme pockets, as seen in EGFR inhibitors .
4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione
  • Molecular Formula : C₇H₄BrClN₂S; Molecular Weight : 268.55 g/mol .
  • Key Differences : Chlorine at position 7 and a thione (-S) group replacing the imidazole NH.
  • Impact: Reactivity: The thione group increases susceptibility to alkylation and oxidation.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Features (FTIR/NMR)
4-Bromo-2-chloro-1H-benzo[d]imidazole 231.48 Not reported C-Br stretch: ~590 cm⁻¹; C-Cl: ~745 cm⁻¹
4-Bromo-5-chloro-2-phenyl (Sb23) 297.58 262–266 C=N (imidazole): 1611 cm⁻¹; δ 7.36 ppm (aromatic H)
4-Bromoimidazole 146.97 131–135 N-H stretch: ~3084 cm⁻¹ (unfused imidazole)
2-Bromo-4-chloro-1H-analog 231.48 Not reported Similar halide peaks but shifted due to positional isomerism

Key Observations :

  • Halogen substituents (Br, Cl) contribute to high density (e.g., ~1.9 g/cm³ for 4-bromoimidazole) .
  • Aromatic substituents (e.g., phenyl) elevate melting points and alter NMR shifts due to ring-current effects .

Stability and Reactivity

  • Thione vs. Imidazole NH : Thione derivatives () are more reactive toward electrophiles but less stable under oxidative conditions .

Preparation Methods

Key Steps in the Analogous Synthesis:

Step Description Reagents & Conditions Outcome
1 Protection of nitrogen on imidazole ring 2-nitroimidazole + sodium hydride in THF at -5°C, then 2-(trimethylsilyl)ethoxymethyl chloride, 1-3 h at RT Formation of N-protected intermediate
2 Selective bromination NBS (N-bromosuccinimide) in DMF/CHCl3 (1:1), 10-24 h at RT Bromination at position 4, yielding 4-bromo-2-nitro protected imidazole
3 Deprotection Trifluoroacetic acid in DCM, 1-3 h at RT Final product 4-bromo-2-nitro-1H-imidazole
  • The protection step increases steric hindrance to direct bromination selectively at the desired position.
  • The overall yield of the final product is about 67.5%.
  • Reaction conditions are mild, cost-effective, and scalable for industrial production.

Comparative Table of Synthesis Parameters (Adapted from Analogous Imidazole Synthesis)

Parameter Step 1: Protection Step 2: Bromination Step 3: Deprotection
Starting Material 2-chloro-1H-benzo[d]imidazole (hypothetical) N-protected intermediate Brominated protected intermediate
Reagents Sodium hydride, 2-(trimethylsilyl)ethoxymethyl chloride N-bromosuccinimide (NBS) in DMF/CHCl3 Trifluoroacetic acid in dichloromethane
Temperature -5°C to room temperature Room temperature Room temperature
Reaction Time 1-3 hours 10-24 hours 1-3 hours
Solvent Tetrahydrofuran (THF) DMF/Chloroform (1:1) Dichloromethane (DCM)
Yield High (not quantified) High (optimized at 50 g/L concentration) ~67.5% (analogous step)

Research Findings and Notes

  • Selective halogenation is critical to avoid multiple substitution and side reactions. Protection of the nitrogen atom on the imidazole/benzimidazole ring increases steric hindrance, directing halogenation to the desired position.
  • N-Bromosuccinimide (NBS) is a preferred brominating agent for selective monobromination under mild conditions.
  • Deprotection with trifluoroacetic acid is efficient and preserves the integrity of the halogenated benzimidazole.
  • The reaction concentration and solvent ratios significantly affect yield and purity. For example, a 50 g/L concentration of the intermediate in DMF/CHCl3 (1:1) yields optimal bromination results.
  • The synthetic route is amenable to scale-up due to the use of common reagents and mild conditions, making it industrially viable.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-2-chloro-1H-benzo[d]imidazole, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via cyclization of 1,2-diamino-4-bromobenzene derivatives with chloro-substituted carbonyl reagents under acidic conditions (e.g., POCl₃ or HCl). Key intermediates are characterized using FTIR (e.g., C=N stretching at ~1611 cm⁻¹ and C-Br/C-Cl vibrations at 590–745 cm⁻¹) and NMR (¹H: δ 7.36–8.35 ppm for aromatic protons; ¹³C: ~110–150 ppm for sp² carbons) .
  • Validation : Thin-layer chromatography (Rf ~0.65 in EtOAc/hexane) and mass spectrometry (m/z 222.12 for [M+H]⁺) confirm purity .

Q. How are halogen substituents (Br, Cl) positioned on the benzimidazole core verified experimentally?

  • Approach : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. For example, monoclinic crystal systems (space group P21/n, a = 13.68 Å, β = 98.3°) resolve Br/Cl positions via electron density maps .
  • Alternative : NOESY or COSY NMR correlations differentiate substituent orientations in solution .

Advanced Research Questions

Q. What strategies optimize regioselectivity during the introduction of bromo and chloro groups?

  • Design : Use directing groups (e.g., -NH₂ or -OMe) to control electrophilic substitution. For example, bromination of 2-chloro-1H-benzimidazole with NBS in DMF at 80°C yields 4-bromo derivatives selectively .
  • Troubleshooting : Competing para/meta substitution can arise; adjust solvent polarity (e.g., DCM vs. DMF) or catalyst (e.g., FeCl₃) to favor desired pathways .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved in substituted benzimidazoles?

  • Analysis : For overlapping aromatic signals (e.g., δ 7.44–8.28 ppm), use 2D NMR (HSQC, HMBC) to assign coupling networks. Conflicting NOE effects may indicate dynamic rotational isomerism .
  • Case Study : In 4-bromo-2-chloro derivatives, J-coupling constants (³JHH ~8 Hz) distinguish adjacent protons from meta-substituted analogs .

Q. What computational methods validate the biological activity of 4-bromo-2-chloro-benzimidazoles as kinase inhibitors?

  • Protocol : Perform molecular docking (AutoDock Vina) against EGFR (PDB: 1M17). Key interactions: Br/Cl groups form hydrophobic contacts with Leu694/Val702, while the imidazole nitrogen coordinates Mg²⁺ in the ATP-binding site .
  • ADMET Prediction : SwissADME evaluates logP (~2.5) and bioavailability (TPSA ~45 Ų), aligning with CNS permeability and moderate metabolic stability .

Experimental Design & Data Interpretation

Q. How to design a factorial experiment for optimizing reaction yield?

  • Variables : Temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (5–15 mol% Pd). Use a 2³ factorial design to identify interactions (e.g., DMF + 120°C increases yield by 20% due to enhanced solubility) .
  • Statistical Analysis : ANOVA quantifies factor significance (p < 0.05), with Pareto charts prioritizing variables .

Q. Why do HPLC purity assays sometimes contradict NMR integration ratios?

  • Root Cause : Residual solvents (e.g., DMF) or rotamers in NMR cause integration errors. Confirm via ¹³C DEPT-135 (absence of solvent peaks) or variable-temperature NMR .
  • Resolution : Use preparative HPLC (C18 column, MeOH/H₂O gradient) to isolate rotamer-free fractions .

Structural & Mechanistic Insights

Q. How does the crystal packing of 4-bromo-2-chloro-benzimidazoles influence their reactivity?

  • Observations : π-π stacking (3.5–4.0 Å between benzimidazole cores) stabilizes intermediates, reducing side reactions. Halogen bonds (Br···N, ~3.2 Å) enhance thermal stability (Tdec > 250°C) .

Q. What role do halogen substituents play in modulating electronic properties?

  • Electrochemistry : Cyclic voltammetry reveals Br/Cl groups lower HOMO energy (-5.8 eV vs. -5.2 eV for parent benzimidazole), enhancing electrophilicity for nucleophilic aromatic substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-chloro-1H-benzo[d]imidazole
Reactant of Route 2
4-Bromo-2-chloro-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.